molecular formula C6H3BrN2O4 B145926 1-Bromo-2,4-dinitrobenzene CAS No. 584-48-5

1-Bromo-2,4-dinitrobenzene

Cat. No.: B145926
CAS No.: 584-48-5
M. Wt: 247 g/mol
InChI Key: PBOPJYORIDJAFE-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H3BrN2O4. It is characterized by the presence of a bromine atom and two nitro groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Bromo-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines; typically carried out in aqueous or alcoholic solutions.

    Reduction: Tin and hydrochloric acid, hydrogen and palladium catalysts; conducted under controlled temperature and pressure.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the nitro groups can be reduced to amino groups, altering the compound’s chemical properties and reactivity . These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

1-Bromo-2,4-dinitrobenzene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific reactivity patterns and applications in various fields. The presence of both bromine and nitro groups makes it a versatile compound for synthetic and analytical purposes .

Properties

IUPAC Name

1-bromo-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
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InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
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Molecular Formula

C6H3BrN2O4
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DSSTOX Substance ID

DTXSID3060403
Record name Benzene, 1-bromo-2,4-dinitro-
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Molecular Weight

247.00 g/mol
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Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1-Bromo-2,4-dinitrobenzene
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CAS No.

584-48-5
Record name 1-Bromo-2,4-dinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Bromo-2,4-dinitrobenzene's structure in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis due to the presence of the bromine atom, which can be readily substituted by various nucleophiles. [, , ] This makes it valuable for building complex molecules, particularly benzimidazole derivatives. [] The electron-withdrawing nitro groups further enhance the reactivity of the bromine atom towards nucleophilic attack.

Q2: How does this compound compare to other reagents in nucleophilic aromatic substitution reactions?

A2: Studies comparing microwave-assisted and traditional reflux methods for nucleophilic aromatic substitution reactions using this compound with various nucleophiles (thiocyanate, ethylamine, and diethylamine) demonstrate that microwave irradiation significantly accelerates the reaction, resulting in shorter reaction times and improved yields. [] This highlights the potential for greener and more efficient synthetic methodologies.

Q3: What role does this compound play in the synthesis of N-Heterocyclic Carbenes (NHCs)?

A3: Researchers have utilized this compound to synthesize NHCs with a 2,4-dinitrophenyl (DNP) substituent. [] These DNP-substituted NHCs exhibit unique electronic properties, decreasing the σ-donating ability and increasing the π-accepting ability of the carbenic carbon in their corresponding rhodium and gold complexes. [] This ability to fine-tune the electronic properties of NHCs is crucial for developing efficient catalysts.

Q4: Can you elaborate on the application of this compound in emulsion polymerization?

A4: Research indicates that this compound acts as a retarder in the emulsion polymerization of styrene. [] This retardation occurs through the reaction of growing polymer radicals with the this compound molecule, forming a less reactive radical species. [] This interaction effectively controls the rate of polymerization and influences the final polymer molecular weight.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Characterizing this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information on the compound's functional groups, structure, and molecular weight, respectively. Single-crystal X-ray diffraction has been used to determine the crystal structure of this compound. [, ]

Q6: Are there environmental concerns associated with this compound?

A6: While the provided research papers do not extensively discuss the environmental impact of this compound, it is crucial to acknowledge its potential hazards. As with many halogenated aromatic compounds, proper handling, waste management, and exploration of greener alternatives are essential considerations for minimizing environmental risks. []

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